(3,4-dihydroisoquinolin-2(1H)-yl)(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone
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Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Heterocyclic Compounds Synthesis and Applications
Heterocyclic compounds, including those with pyrazoline, pyridine, and isoquinoline moieties, are frequently studied for their potential in medicinal chemistry and as catalysts in organic synthesis. Their applications span antimicrobial, anti-inflammatory, enzyme inhibition, and anticancer activities, showcasing their versatility in scientific research.
Antimicrobial and Anti-inflammatory Activities : Synthesis of novel quinoline derivatives bearing pyrazoline and pyridine analogues has shown significant antimicrobial activity against various bacterial and fungal strains. Compounds with methoxy groups, in particular, demonstrated high antimicrobial activity, indicating their potential in developing new antibacterial and antifungal agents (Desai et al., 2016).
Enzyme Inhibition for Therapeutic Applications : Studies on thiophene-based heterocyclic compounds have evaluated their in vitro enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), identifying potent inhibitors that could serve as leads for developing treatments for neurodegenerative diseases and other conditions (Cetin et al., 2021).
Anti-Aβ Aggregation Activity : Research on the structural optimization of certain heterocyclic derivatives has led to the discovery of compounds with significant butyrylcholinesterase (BChE) inhibitory activity and anti-Aβ aggregation potential, suggesting their usefulness in addressing Alzheimer's disease pathology (Jiang et al., 2019).
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S2/c1-16-23-20(25(30)28-10-8-17-5-2-3-6-18(17)14-28)13-21(22-7-4-11-33-22)26-24(23)29(27-16)19-9-12-34(31,32)15-19/h2-7,11,13,19H,8-10,12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTFXTJDSYVECI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)N4CCC5=CC=CC=C5C4)C6CCS(=O)(=O)C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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